Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiazole derivatives. One common method includes the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The reaction conditions often involve heating and the use of solvents such as acetonitrile or dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the c-Met kinase by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to reduced cancer cell growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
N-(1-(4-methoxyphenyl) ethyl)-2-(substituted phenoxy) acetamide: Exhibits anticancer, anti-inflammatory, analgesic, and antipyretic effects.
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide: Another derivative with potential anti-inflammatory properties.
Uniqueness
Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- stands out due to its unique combination of the dichlorophenoxy and thiazolyl groups, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
CAS No. |
42310-58-7 |
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Molecular Formula |
C11H8Cl2N2O2S |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-7-1-2-9(8(13)5-7)17-6-10(16)15-11-14-3-4-18-11/h1-5H,6H2,(H,14,15,16) |
InChI Key |
IKSUVTOQBOGSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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